molecular formula C12H15N3OS B213870 N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B213870
M. Wt: 249.33 g/mol
InChI Key: IFWNLNVEONHJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with an ethyl and methyl group, and a thiophene ring attached via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.

    Formation of the Carboxamide Linkage: The thiophene ring is introduced through a coupling reaction with a carboxylic acid derivative, such as an acid chloride or ester, in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran (THF) as solvent.

    Substitution: Nitric acid, halogens, sulfuric acid as catalyst.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced amine derivatives.

    Substitution: Nitrated or halogenated pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
  • N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
  • N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-furancarboxamide

Uniqueness

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of the thiophene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H15N3OS/c1-3-15-9(2)10(8-14-15)7-13-12(16)11-5-4-6-17-11/h4-6,8H,3,7H2,1-2H3,(H,13,16)

InChI Key

IFWNLNVEONHJFV-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)CNC(=O)C2=CC=CS2)C

Canonical SMILES

CCN1C(=C(C=N1)CNC(=O)C2=CC=CS2)C

Origin of Product

United States

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